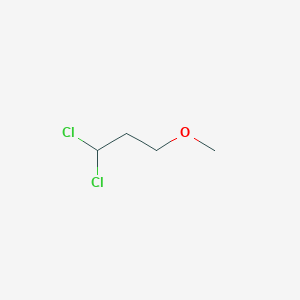

1,1-Dichloro-3-methoxypropane

Description

Contextualizing 1,1-Dichloro-3-methoxypropane within Halogenated Alkyl Ether Chemistry

Halogenated ethers are a subclass of ethers where one or more hydrogen atoms on the alkyl groups have been replaced by halogens (fluorine, chlorine, bromine, or iodine). wikipedia.org This substitution significantly modifies the chemical and physical properties of the parent ether. libretexts.org Generally, the ether linkage (C-O-C) is characterized by its relative lack of reactivity, making ethers common solvents for chemical reactions. openstax.org They are largely unaffected by bases, nucleophiles, and dilute acids. openstax.org

However, the presence of halogen atoms introduces reactive sites into the molecule. Ethers can be cleaved under harsh conditions using strong acids like hydrobromic (HBr) or hydroiodic (HI) acid. openstax.orgorganicmystery.com Furthermore, the alkyl groups of ethers can undergo halogenation, typically at the α-carbon, under specific conditions such as in the dark or in the presence of light. organicmystery.com this compound fits within this class as it possesses both the ether functional group and chlorine substituents, combining the general stability of an ether with the reactive potential of an alkyl dichloride.

Overview of Structural Features Influencing Reactivity in Dichlorinated Propane (B168953) Ethers

The reactivity of this compound is governed by the interplay of its distinct structural components: the geminal dichloride group, the propane chain, and the methoxy (B1213986) ether linkage.

The 1,1-Dichloro Group: The presence of two chlorine atoms on the same carbon atom (a geminal dichloride) is the most significant feature influencing the compound's reactivity. This arrangement polarizes the C-Cl bonds and makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. Halogenated aliphatic compounds are known to be moderately to very reactive. nih.gov The dichlorinated carbon can participate in substitution or elimination reactions, serving as a linchpin for building more complex molecular scaffolds.

The Propane Backbone: The three-carbon chain provides the structural framework of the molecule. The flexibility of the single bonds allows the functional groups to adopt various conformations, which can influence reaction rates and stereochemical outcomes. The hydrogens on the propane chain, particularly those adjacent to the ether or dichloride groups, may exhibit different reactivities. For instance, in the halogenation of propane, secondary hydrogens are inherently more reactive than primary hydrogens. libretexts.org

The Methoxy Group: The ether linkage at the 3-position is generally unreactive. openstax.orgnoaa.gov However, it can act as a weak Lewis base due to the lone pairs on the oxygen atom. noaa.gov Under strongly acidic conditions, this oxygen can be protonated, which can lead to cleavage of the C-O bond. organicmystery.comjove.com The cleavage of unsymmetrical ethers typically occurs via an S_N_2 mechanism at the less sterically hindered carbon, or via an S_N_1 mechanism if a stable carbocation (like a tertiary one) can be formed. openstax.orgjove.com In this compound, acid-catalyzed cleavage would likely occur at the bond between the methoxy group's methyl carbon and the oxygen.

Historical Development and Emerging Research Trends for this compound and Related Compounds

While specific research on this compound is not extensively documented in mainstream literature, its synthesis and potential applications can be inferred from related compounds. The synthesis of similar chloro-methoxy alkanes often involves nucleophilic substitution reactions. For example, 1-chloro-3-methoxypropane (B29878) can be synthesized from 1,3-bromochloropropane and sodium methoxide (B1231860) using a phase transfer catalyst. google.com This suggests a possible synthetic route to this compound could start from a precursor like 1,1,3-trichloropropane. Known precursors for this compound include 3-Methoxy-propionaldehyde diethyl acetal (B89532) and vinyl chloride.

The research interest in such molecules often lies in their utility as intermediates. The related compound, 1-chloro-3-methoxypropane, is a key intermediate in the synthesis of the antihypertensive drug Aliskiren. innospk.com This highlights the value of chloromethoxyalkanes as building blocks in medicinal chemistry. Given its structure, this compound could serve as a precursor to various functional groups. For instance, hydrolysis of the geminal dichloride could yield an aldehyde, and its reactions with various nucleophiles could lead to a diverse range of derivatives.

Emerging research may focus on leveraging the dual reactivity of this compound. The geminal dichloride offers a handle for transformations like olefination or the formation of heterocyclic rings, while the ether linkage provides stability under many reaction conditions. The reactivity of similar dichlorinated systems, such as 1,3-dichloro-1,3-bis(dimethylamino)propenium salts, has been explored with primary amines, leading to different products depending on the reaction conditions and the structure of the amine. researchgate.netrsc.org This suggests that the reactivity of this compound could be similarly tuned to achieve specific synthetic outcomes, making it a potentially valuable, if under-explored, tool in the organic chemist's arsenal.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2806-74-8 |

|---|---|

Molecular Formula |

C4H8Cl2O |

Molecular Weight |

143.01 g/mol |

IUPAC Name |

1,1-dichloro-3-methoxypropane |

InChI |

InChI=1S/C4H8Cl2O/c1-7-3-2-4(5)6/h4H,2-3H2,1H3 |

InChI Key |

YGSHJAGOTBMQJN-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dichloro 3 Methoxypropane and Analogous Dihalogenated Methoxypropanes

Direct Synthetic Routes to 1,1-Dichloro-3-methoxypropane

Direct synthetic routes to this compound primarily involve the conversion of an aldehyde functional group into a geminal dichloride.

Approaches Utilizing Pyridine (B92270) and Phosphorus Pentachloride

While specific examples detailing the use of pyridine in conjunction with phosphorus pentachloride for the synthesis of this compound are not prevalent in the reviewed literature, the general principle of using phosphorus pentachloride (PCl₅) to convert aldehydes to geminal dichlorides is a well-established method in organic chemistry. tandfonline.com The reaction typically proceeds by the attack of the aldehyde's carbonyl oxygen on the phosphorus atom, followed by a series of substitution and elimination steps to yield the dichlorinated product. Pyridine is often employed as a base to neutralize the hydrochloric acid (HCl) byproduct, which can prevent unwanted side reactions.

The conversion of aldehydes and ketones to their corresponding gem-dichlorides is a significant transformation in organic synthesis. tandfonline.com These products can serve as precursors for various chemical reactions. tandfonline.com Generally, PCl₅ is a common reagent for generating geminal dichlorides. tandfonline.com

Exploration of Alternative Halogenation Reagents and Conditions

A variety of alternative reagents and conditions have been explored for the conversion of aldehydes to geminal dichlorides, offering potential routes to this compound. These methods often aim to overcome the harshness or lack of selectivity of traditional reagents like PCl₅.

One notable method involves the use of chlorodiphenylphosphine (B86185) and N-chlorosuccinimide (NCS) in dichloromethane, which provides a neutral and room temperature conversion of aldehydes to gem-dichlorides. tandfonline.com Other reagents that have been successfully employed for this transformation include:

Thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) tandfonline.com

Tungsten hexachloride (WCl₆) tandfonline.com

Boron trichloride (B1173362) (BCl₃) researchgate.net

A combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) tandfonline.com

The choice of reagent can be critical, especially when dealing with substrates containing sensitive functional groups. For instance, boron trichloride has been shown to be highly effective for converting various aromatic aldehydes to their corresponding geminal dichlorides, although it can cause cleavage of methoxy (B1213986) groups in some cases. researchgate.net

Synthesis via Precursor Functionalization

An alternative strategy for synthesizing this compound involves the modification of a precursor molecule that already contains the desired carbon skeleton.

Derivatization of 3-Methoxypropanal (B1583901)

The most direct precursor for this compound is 3-methoxypropanal. chemsrc.comnih.gov This aldehyde can be subjected to chlorination to convert the aldehyde group (-CHO) into a dichloromethyl group (-CHCl₂). The various halogenation methods discussed in section 2.1.2 are applicable here. The conversion of an aldehyde to a geminal dihalide is a key step in this synthetic pathway. quora.com The reaction of an aldehyde with a halogenating agent under acidic conditions often proceeds through an enol intermediate. libretexts.org

| Precursor | Reagent(s) | Product |

| 3-Methoxypropanal | Halogenating agent (e.g., PCl₅, SOCl₂/DMF) | This compound |

Table 1: Derivatization of 3-Methoxypropanal

Conversion Strategies from Other Halogenated Propane (B168953) Ethers (e.g., 1-Chloro-3-methoxypropane)

Another potential synthetic route starts with a monohalogenated propane ether, such as 1-chloro-3-methoxypropane (B29878). google.comsigmaaldrich.commerckmillipore.commerckmillipore.compharmaffiliates.comtcichemicals.comambeed.com This approach would necessitate the introduction of a second chlorine atom at the C1 position. A plausible, though not explicitly detailed in the searched literature for this specific conversion, strategy could involve a two-step process: oxidation of the C1 position to an aldehyde, followed by chlorination.

A patent describes a method for synthesizing 1-chloro-3-methoxypropane by reacting 1-bromo-3-chloropropane (B140262) with sodium methoxide (B1231860) in the presence of a phase transfer catalyst. google.com This monohalogenated ether could then theoretically be converted to this compound.

Catalytic Approaches in the Synthesis of Dihalogenated Methoxypropanes

Catalytic methods offer an efficient and often more environmentally friendly approach to organic synthesis. While specific catalytic methods for the direct synthesis of this compound are not widely reported, general catalytic principles can be applied. For instance, acid catalysts are often employed in the halogenation of aldehydes. researchgate.netlibretexts.org Lewis acids and Brønsted acids have been successfully used to catalyze the reaction of aldehydes with acid halides to produce geminal dihalides. researchgate.net

Furthermore, phase transfer catalysts are utilized in the synthesis of precursors like 1-chloro-3-methoxypropane, which can significantly improve reaction rates and yields. google.com The use of catalysts such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEAC) can shorten reaction times and allow for milder reaction conditions. google.com

Investigation of Phase-Transfer Catalysis in Etherification Reactions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This methodology is particularly advantageous for etherification reactions, offering mild reaction conditions, enhanced reaction rates, and often improved yields compared to traditional methods.

An analogous synthesis, that of 1-chloro-3-methoxypropane, provides a well-documented example of the application of PTC in the formation of methoxypropanes. In a patented method, 1-chloro-3-methoxypropane is synthesized by the reaction of 1-bromo-3-chloropropane with sodium methoxide in the presence of a phase-transfer catalyst. google.com The use of a catalyst is crucial; without it, the reaction proceeds for 24 hours with a conversion rate of only about 45%. google.com With a phase-transfer catalyst, the reaction time is significantly shortened, and the yield is substantially higher. google.com

The reaction typically involves dissolving the 1-bromo-3-chloropropane in an inert organic solvent, such as benzene, and adding a dispersion of sodium methoxide. google.com A variety of quaternary ammonium (B1175870) salts can be employed as phase-transfer catalysts, with benzyltrimethylammonium (B79724) chloride (BTMAC) being a preferred option. google.com The catalyst facilitates the transfer of the methoxide anion from the solid or aqueous phase to the organic phase, where it can react with the haloalkane.

The general conditions for this PTC-mediated etherification are outlined in the table below.

Table 1: Reaction Parameters for the PTC Synthesis of 1-Chloro-3-methoxypropane

| Parameter | Value |

|---|---|

| Reactants | 1-Bromo-3-chloropropane, Sodium methoxide |

| Catalyst | Tetrabutylammonium bromide (TBAB), Benzyltrimethylammonium chloride (BTMAC) |

| Solvent | Benzene |

| Temperature | 50-80 °C |

| Yield | High (quantitative conversion) |

This methodology highlights the potential for synthesizing dihalogenated methoxypropanes where one of the halogen atoms is selectively replaced by a methoxy group under PTC conditions. The choice of starting material, specifically a dihalopropane with halogens of differing reactivity (e.g., bromo and chloro), allows for selective etherification.

Metal-Catalyzed Halogenation and Alkoxylation Strategies

Metal-catalyzed reactions offer a diverse toolkit for the synthesis of halogenated compounds, including strategies for both halogenation and alkoxylation. While specific metal-catalyzed methods for the direct synthesis of this compound are not extensively documented in publicly available literature, general principles of metal-catalyzed reactions can be applied to devise potential synthetic routes.

One plausible strategy involves the metal-catalyzed dichlorination of a suitable precursor. For instance, the dichlorination of an enol ether derived from 3-methoxypropionaldehyde could potentially be achieved using a metal catalyst. Iron-catalyzed dicarbofunctionalization of enol silyl (B83357) ethers has been reported, demonstrating the ability of metals to mediate reactions at the alpha-position of an ether.

Another theoretical approach is the rhodium-catalyzed C-H insertion. It has been shown that rhodium catalysts can mediate the insertion of carbenoids into C-H bonds adjacent to an ether oxygen. This could hypothetically be adapted for the introduction of chloro-substituents, although this would represent a novel application of this chemistry.

More established, though not strictly metal-catalyzed in the conventional sense, is the conversion of aldehydes to geminal dichlorides using phosphorus pentachloride (PCl₅). This classical method involves the reaction of an aldehyde, in this case, 3-methoxypropionaldehyde, with PCl₅ to yield the corresponding 1,1-dichloroalkane. The reaction proceeds via the formation of a chlorophosphate intermediate, followed by nucleophilic attack by chloride.

Table 2: Potential Synthetic Strategies for this compound

| Strategy | Precursor | Reagents | Catalyst/Mediator |

|---|---|---|---|

| Geminal Dichlorination | 3-Methoxypropionaldehyde | PCl₅ | None |

| Enol Ether Dichlorination | 3-Methoxypropenyl ether | Dichlorinating agent | Metal Catalyst (e.g., Fe, Cu) |

| C-H Functionalization | 3-Methoxypropane | Dichlorocarbene source | Rhodium Catalyst |

Comparative Analysis of Synthetic Efficiencies and Selectivities

A direct comparative analysis of the synthetic efficiencies and selectivities for producing this compound is challenging due to the limited availability of specific data for this compound. However, a qualitative comparison can be drawn between the methodologies discussed.

Phase-Transfer Catalysis (PTC) for Analogous Etherification:

Efficiency: The synthesis of 1-chloro-3-methoxypropane via PTC is highly efficient, with reports of high yields and significantly reduced reaction times compared to uncatalyzed reactions. google.com The use of a catalyst makes the process more suitable for industrial-scale production. google.com

Selectivity: PTC demonstrates excellent selectivity in the mono-etherification of dihaloalkanes with different halogens (e.g., 1-bromo-3-chloropropane), where the more reactive halogen is preferentially substituted.

Conditions: The reaction conditions are relatively mild (50-80 °C), which is advantageous in preventing side reactions and decomposition of products. google.com

Classical Geminal Dichlorination (e.g., with PCl₅):

Efficiency: The conversion of aldehydes to geminal dichlorides with PCl₅ is a well-established and generally efficient reaction for a wide range of substrates. However, the purification of the product from the phosphorus-containing byproducts can sometimes be challenging.

Selectivity: This method is highly selective for the conversion of the aldehyde functional group to a geminal dichloride. It would not be suitable for selective halogenation at other positions in the molecule.

Conditions: The reaction conditions can be harsh, and the handling of PCl₅, a moisture-sensitive solid, requires care.

Metal-Catalyzed Strategies:

Efficiency and Selectivity: The efficiency and selectivity of hypothetical metal-catalyzed routes are difficult to predict without experimental data. While metal catalysis can offer high selectivity under mild conditions, the development of a specific catalyst system for the synthesis of this compound would require significant research and optimization. Challenges could include controlling the degree of halogenation and preventing side reactions at the ether linkage.

Mechanistic Investigations into the Chemical Reactivity of 1,1 Dichloro 3 Methoxypropane

Nucleophilic Substitution Pathways on 1,1-Dichloro-3-methoxypropane

The carbon atom bonded to two chlorine atoms in this compound is the primary electrophilic center. Nucleophilic attack at this position is expected, but the competition between Sₙ1 and Sₙ2 reaction mechanisms is a key consideration.

Analysis of Sₙ1 and Sₙ2 Reaction Competitions

The structure of this compound, being a primary dihalide, would typically favor an Sₙ2 pathway. In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom in a single, concerted step, leading to the displacement of a leaving group. For this to occur with this compound, a potent nucleophile would be required.

However, the presence of two chlorine atoms on the same carbon (a gem-dihalide) introduces significant steric hindrance, which would slow down an Sₙ2 reaction. This steric hindrance might allow for a competing Sₙ1-type mechanism, especially with a weaker nucleophile in a polar protic solvent. An Sₙ1 reaction would proceed through a carbocation intermediate. The stability of this potential carbocation would be influenced by the electron-withdrawing inductive effect of the remaining chlorine atom and the nearby methoxy (B1213986) group. Without experimental data, it is difficult to definitively predict which pathway would predominate under various reaction conditions.

Elimination Reactions and Formation of Unsaturated Derivatives

The presence of protons on the carbon adjacent to the dichlorinated carbon (the C2 position) allows for the possibility of elimination reactions, which would lead to the formation of unsaturated products.

Mechanisms Leading to Dichloroalkene Formation

Treatment of this compound with a strong, non-nucleophilic base could induce an elimination reaction, likely following an E2 mechanism. This would involve the abstraction of a proton from the C2 carbon and the concurrent departure of one of the chloride ions, resulting in the formation of a carbon-carbon double bond. The product of such a reaction would be a dichloroalkene. The specific conditions, such as the choice of base and solvent, would be critical in promoting elimination over substitution.

Regioselectivity and Stereoselectivity in Elimination Processes

For this compound, elimination can only occur in one direction, leading to the formation of 1,1-dichloro-3-methoxyprop-1-ene. Therefore, the concept of regioselectivity, which applies when there is a choice of non-equivalent protons to be removed, is not relevant in this specific case.

Stereoselectivity, concerning the formation of E/Z isomers, would also not be a factor in the initial elimination product, as the double bond is formed at the terminus of the propane (B168953) chain.

Rearrangement Reactions Involving the this compound Scaffold

The potential for rearrangement reactions in the this compound scaffold exists, particularly if a carbocation intermediate is formed under Sₙ1 conditions. However, there is no documented evidence in the available literature to suggest that this compound readily undergoes significant skeletal rearrangements under typical reaction conditions. The stability of the potential carbocation and the energetic favorability of any rearrangement pathway would need to be investigated through detailed computational and experimental studies, which are currently lacking.

Acid- or Base-Catalyzed Rearrangements

The presence of both an ether and a dihaloalkane structure suggests that this compound can undergo distinct rearrangements under acidic or basic conditions.

Under acidic conditions, protonation of the methoxy group is the likely initiating step. This would enhance the leaving group ability of the methanol (B129727) fragment, potentially leading to the formation of a carbocation at the 3-position. However, the presence of the electron-withdrawing chlorine atoms at the 1-position would destabilize such a carbocation, making this pathway less favorable compared to alternative reactions like ether cleavage. Lewis acids, such as aluminum chloride (AlCl₃), are known to catalyze complex rearrangements and eliminations in related haloalkanes. wikipedia.orgchemistryworld.com For instance, the AlCl₃-promoted reactions of some haloalkanes can lead to skeletal rearrangements and the formation of cyclic products. wikipedia.org

Base-catalyzed reactions, on the other hand, are expected to proceed via dehydrochlorination. Strong bases, such as sodium amide (NaNH₂), can abstract a proton from the carbon adjacent to the dichloromethyl group (C2), initiating a cascade of elimination reactions. The treatment of 1,1-dichloroalkanes with an excess of a strong base is a known method for the synthesis of alkynes. chegg.com In the case of this compound, this would likely lead to the formation of 3-methoxypropyne. The generally accepted mechanism involves two successive E2 eliminations.

A plausible reaction pathway is detailed below:

First Dehydrochlorination: A strong base abstracts a proton from the C2 position, leading to the formation of a chloroalkene intermediate, 1-chloro-3-methoxy-1-propene.

Second Dehydrochlorination: A second equivalent of the strong base abstracts the vinylic proton from the chloroalkene, resulting in the formation of the alkyne, 3-methoxypropyne.

Mechanistic Probes for Carbon Skeletal and Halogen Migrations

To elucidate the precise mechanisms of potential rearrangements, including 1,2-hydride shifts, carbon skeletal migrations, or halogen migrations, isotopic labeling studies can be employed. wikipedia.orgresearchgate.nettaylorandfrancis.comresearchgate.netnih.gov By selectively replacing hydrogen, carbon, or even chlorine atoms with their respective isotopes (e.g., ²H, ¹³C, ³⁷Cl), the movement of these atoms during a reaction can be traced.

For example, to investigate the possibility of a 1,2-hydride shift during a hypothetical acid-catalyzed rearrangement, one could synthesize this compound with a deuterium (B1214612) label at the C2 position. Analysis of the product distribution and the location of the deuterium atom using techniques like NMR spectroscopy or mass spectrometry would reveal if a hydride shift had occurred.

Similarly, to probe for halogen migration, a compound enriched with a specific chlorine isotope could be used. While direct halogen migration in simple haloalkanes is not common under typical acid or base catalysis, more complex systems or the presence of specific catalysts can facilitate such processes.

Reactivity with Organometallic Reagents and Advanced Electrophiles/Nucleophiles

The reaction of this compound with organometallic reagents is expected to be multifaceted, with the potential for nucleophilic substitution, elimination, and metal-halogen exchange.

Organolithium and Grignard Reagents: These strong nucleophiles and bases can react with this compound in several ways. rsc.orgnih.govlibretexts.orglibretexts.orgchemistrysteps.com Nucleophilic attack could displace one or both chlorine atoms. However, due to the strong basicity of these reagents, elimination reactions to form haloalkenes or alkynes are also highly probable. Furthermore, metal-halogen exchange is a common reaction between organolithium reagents and alkyl halides, which would generate a chlorinated carbanion intermediate. This intermediate could then undergo further reactions.

Organocuprates (Gilman Reagents): Organocuprates are softer nucleophiles compared to Grignard and organolithium reagents and are known to be effective in substitution reactions with alkyl halides. wikipedia.orgnumberanalytics.commasterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com A reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to favor nucleophilic substitution to replace one or both chlorine atoms with a methyl group. These reactions are generally less prone to elimination compared to those with harder nucleophiles.

Advanced Electrophiles/Nucleophiles: The reactivity with more specialized reagents would depend on the specific nature of the electrophile or nucleophile. Strong electrophiles might interact with the lone pairs of the oxygen atom or the chlorine atoms. Potent nucleophiles, especially those that are less basic, would favor substitution reactions at the C1 position.

A summary of expected products from reactions with various organometallic reagents is presented in the table below.

| Reagent | Reagent Type | Plausible Major Product(s) |

| CH₃Li | Organolithium | 3-methoxypropyne (via elimination), Metal-halogen exchange products |

| CH₃MgBr | Grignard Reagent | 3-methoxypropyne (via elimination), Substitution products |

| (CH₃)₂CuLi | Organocuprate | 1,1-dimethyl-3-methoxypropane (via substitution) |

Computational Kinetic and Thermochemical Studies of Reaction Mechanisms

Computational chemistry provides a powerful tool for investigating the energetics and mechanisms of chemical reactions. nih.govrsc.orgresearchgate.netnih.govresearchgate.net For this compound, density functional theory (DFT) or other high-level ab initio methods could be used to model the reaction pathways for both acid- and base-catalyzed rearrangements, as well as reactions with organometallic species.

Such studies can provide valuable data, including:

Activation Energies: Calculation of the energy barriers for different potential reaction pathways can help to predict the most likely mechanism to occur under a given set of conditions. For instance, the activation energies for the stepwise dehydrochlorination in the presence of a strong base could be calculated and compared.

Transition State Geometries: The structures of the transition states can be optimized to provide insight into the geometry of the reacting species at the point of highest energy along the reaction coordinate. This can help to understand stereochemical outcomes and the role of catalysts. rsc.org

A hypothetical comparison of calculated activation energies for competing pathways is shown in the table below.

| Reaction Pathway | Catalyst/Reagent | Calculated Activation Energy (kJ/mol) | Predicted Outcome |

| E2 Elimination (1st HCl) | NaNH₂ | Value A | Favorable |

| E2 Elimination (2nd HCl) | NaNH₂ | Value B | Favorable |

| Sₙ2 Substitution (1st Cl) | (CH₃)₂CuLi | Value C | Favorable |

| Sₙ2 Substitution (2nd Cl) | (CH₃)₂CuLi | Value D | Less Favorable than first substitution |

| Acid-Catalyzed Rearrangement | H⁺ | Value E | Likely high, less favorable |

Note: The values in this table are hypothetical and would need to be determined through actual computational studies.

Strategic Applications of 1,1 Dichloro 3 Methoxypropane in Advanced Organic Synthesis

1,1-Dichloro-3-methoxypropane as a Versatile C3 Synthon

As a three-carbon building block, this compound offers a reactive handle at the C1 position through its dichloromethyl group, while the methoxy (B1213986) group at C3 provides a stable, yet potentially modifiable, terminus. This dual functionality is key to its strategic application in multistep synthetic sequences.

Building Block for Carbon Chain Elongation and Functionalization

The primary role of this compound as a C3 synthon is to facilitate the extension of carbon chains. The dichloromethyl group can be transformed into a variety of other functional groups, which can then participate in carbon-carbon bond-forming reactions. For instance, hydrolysis of the geminal dichloride can yield the corresponding aldehyde, 3-methoxypropionaldehyde. This aldehyde is a valuable intermediate that can undergo numerous classic carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, thereby extending the carbon skeleton.

While direct, specific examples of this compound in complex carbon chain elongation are not extensively detailed in readily available literature, its downstream product, 3-methoxypropionaldehyde, is a known precursor in various synthetic pathways. The conversion of the dichloro-group to an aldehyde is a key step that unlocks its potential for further elongation.

Precursor for Alkyne and Halogenated Acetylene Synthesis

The geminal dichloride functionality of this compound makes it a prime candidate for the synthesis of terminal alkynes through double dehydrohalogenation. This reaction is typically carried out using a strong base, such as sodium amide (NaNH₂). The process involves two successive E2 elimination reactions. In the first step, one equivalent of the base removes a proton from the carbon adjacent to the dichloromethyl group and one chlorine atom, forming a chloroalkene intermediate. The second, more challenging, elimination step requires a stronger base to remove the vinylic proton and the remaining chlorine atom, ultimately yielding the alkyne.

Specifically, the treatment of this compound with at least two equivalents of a strong base like sodium amide would be expected to produce 3-methoxypropyne. If three equivalents of the base are used, the terminal alkyne will be deprotonated to form the corresponding acetylide salt. This salt can then be quenched with water or an electrophile to yield the terminal alkyne or a more complex substituted alkyne, respectively. This transformation provides a direct route to a functionalized three-carbon alkyne, which is a highly valuable building block in its own right, participating in reactions like click chemistry, Sonogashira couplings, and nucleophilic additions.

Introduction of Methoxy-Propane Chains and Functional Group Transformations

The methoxypropyl moiety is a common structural motif in various organic molecules, and this compound serves as a vehicle for its introduction. Furthermore, the reactive dichloromethyl group can be converted into a wide array of other functionalities.

Utility in Ether Synthesis and Modification

While this compound itself is already an ether, its related monochloro counterpart, 1-chloro-3-methoxypropane (B29878), is a key reagent in Williamson ether synthesis. google.comsigmaaldrich.com This reaction involves the coupling of an alkoxide with an alkyl halide to form a new ether linkage. chemsrc.com For example, 1-chloro-3-methoxypropane is a crucial intermediate in the synthesis of the antihypertensive drug Aliskiren, where it is used to introduce the 3-methoxypropoxy side chain onto an aromatic ring. google.com This highlights the importance of the methoxypropyl group in pharmaceutical chemistry. The synthesis of 1-chloro-3-methoxypropane itself can be achieved from 1,3-bromochloropropane and sodium methoxide (B1231860), often with the aid of a phase-transfer catalyst to improve reaction efficiency. sigmaaldrich.com

Although direct ether synthesis from the dichlorinated compound is less common, the principle of its use as a carrier of the methoxypropyl group remains. The dichloromethyl end can be transformed post-synthesis to introduce other functionalities.

Conversion to Other Oxygenated or Halogenated Functionalities

The dichloromethyl group of this compound is a versatile precursor for various functional groups. As mentioned, hydrolysis readily converts it to an aldehyde. This transformation is significant as aldehydes are central hubs in organic synthesis, readily participating in oxidations to carboxylic acids, reductions to alcohols, and a plethora of nucleophilic addition reactions.

Furthermore, the chlorine atoms can be substituted to introduce other halogens or different functional groups, although such reactions must be carefully controlled to avoid elimination. The potential for these transformations makes this compound a flexible building block for creating a variety of substituted propane (B168953) derivatives.

Role in the Synthesis of Complex Molecular Architectures

The ability to serve as a multifunctional C3 building block makes this compound a useful, albeit often overlooked, component in the strategic planning of complex molecule synthesis. Its capacity to introduce a functionalized three-carbon chain and to be a precursor to other reactive intermediates allows for its incorporation into larger, more intricate structures.

The application of the closely related 1-chloro-3-methoxypropane in the synthesis of Aliskiren underscores the value of the methoxypropyl unit in bioactive molecules. google.com While direct, multi-step total syntheses employing this compound from the outset are not prominently featured in the literature, its potential is evident. For instance, its conversion to 3-methoxypropyne opens up pathways to natural products and complex heterocycles that contain a propargyl ether moiety. The ability to perform subsequent reactions on both the alkyne and the methoxy group (via ether cleavage, for example) would provide synthetic chemists with a powerful tool for generating molecular diversity.

The following table summarizes the key transformations and synthetic potential of this compound:

| Starting Material | Reagents and Conditions | Product | Synthetic Application |

| This compound | H₂O, acid or base catalyst | 3-Methoxypropionaldehyde | Aldol reactions, Wittig olefination, Grignard reactions for C-C bond formation. |

| This compound | Excess strong base (e.g., NaNH₂) | 3-Methoxypropyne | Click chemistry, Sonogashira coupling, nucleophilic addition to the alkyne. |

| 1-Chloro-3-methoxypropane | Alkoxide (RO⁻) | R-O-(CH₂)₃-OCH₃ | Introduction of the methoxypropoxy side chain, as seen in the synthesis of Aliskiren. google.com |

Integration into Heterocyclic Compound Synthesis

There is a lack of specific examples in peer-reviewed literature demonstrating the integration of this compound into the synthesis of heterocyclic compounds. The geminal dichloro group, in theory, presents a unique reactive handle for various transformations, potentially leading to the formation of diverse heterocyclic ring systems. For instance, reactions with binucleophiles could, in principle, lead to the formation of five, six, or seven-membered rings. However, detailed research findings on such applications are not currently available.

Application in Natural Product and Pharmaceutical Intermediate Synthesis (Excluding Clinical Data)

The application of this compound in the synthesis of natural products or as an intermediate for pharmaceutical compounds is not well-documented. While its structural relative, 1-chloro-3-methoxypropane, is a known precursor in the synthesis of certain pharmaceutical agents, similar roles for this compound have not been reported in the accessible scientific domain. The potential for this compound to serve as a building block in the construction of complex molecular architectures found in natural products remains an area for future investigation.

Development of Novel Synthetic Strategies Utilizing this compound

The development of novel synthetic strategies that capitalize on the unique reactivity of this compound is another area where published research is sparse. The presence of both a geminal dichloride and a methoxy ether functionality suggests possibilities for sequential or one-pot reactions to introduce complexity. For example, the differential reactivity of the chloro- and methoxy- groups could be exploited in multi-step synthetic sequences. However, without concrete research findings, any discussion on such strategies remains speculative.

Advanced Spectroscopic and Analytical Methodologies for Research on 1,1 Dichloro 3 Methoxypropane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and chemical environment of atoms within a molecule. For 1,1-dichloro-3-methoxypropane, ¹H and ¹³C NMR would be the primary methods used.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| -CHCl₂ | ~5.8 - 6.2 | ~75 - 85 | Triplet |

| -CH₂- | ~2.2 - 2.6 | ~35 - 45 | Triplet of triplets |

| -OCH₃ | ~3.3 - 3.5 | ~55 - 60 | Singlet |

| -CH₂-O- | ~3.6 - 4.0 | ~70 - 75 | Triplet |

This data is predictive and based on analogous compounds.

In mechanistic studies of reactions involving this compound, NMR spectroscopy can be employed to detect and characterize transient intermediates. For instance, in a substitution or elimination reaction, the formation of a carbocationic intermediate or a species with a double bond could be identified by the appearance of new signals with characteristic chemical shifts in the NMR spectrum. By acquiring spectra at various time points during a reaction, the rise and fall of signals corresponding to reactants, intermediates, and products can be monitored, providing kinetic and mechanistic information.

While this compound itself is not chiral, reactions involving this compound could lead to the formation of chiral products. For example, if one of the chlorine atoms is substituted by a different group, a chiral center would be created at the C1 position. In such cases, NMR spectroscopy, particularly with the use of chiral shift reagents, can be instrumental in determining the stereochemistry of the products. The chiral reagent can form diastereomeric complexes with the enantiomeric products, leading to separate and distinguishable signals in the NMR spectrum for each enantiomer, allowing for their identification and quantification.

Mass Spectrometry for Reaction Pathway Analysis and Product Identification

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions.

In electron ionization mass spectrometry (EI-MS), the this compound molecule would be expected to fragment in a predictable manner. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with the ratio of the M, M+2, and M+4 peaks being approximately 9:6:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Notes |

| 142/144/146 | [C₄H₈Cl₂O]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |

| 107/109 | [C₃H₆ClO]⁺ | Loss of a chlorine radical. |

| 83/85 | [C₂H₃Cl₂]⁺ | Cleavage of the C2-C3 bond. |

| 45 | [CH₃O=CH₂]⁺ | A common fragment for methoxy (B1213986) compounds. |

This data is predictive and based on fragmentation patterns of similar halogenated ethers.

Analysis of these fragmentation patterns provides a fingerprint for the molecule, confirming its identity and distinguishing it from isomers.

Modern mass spectrometry techniques, such as those that interface with liquid chromatography (LC-MS) or utilize ambient ionization methods, are invaluable for real-time reaction monitoring. scripps.educonicet.gov.ar These methods allow for the continuous or periodic sampling of a reaction mixture, providing immediate information on the consumption of reactants and the formation of products and byproducts. For reactions involving this compound, this could mean tracking its disappearance while simultaneously observing the appearance of signals corresponding to expected products or unexpected side-products, thus offering a detailed view of the reaction pathway.

Vibrational Spectroscopy (IR, Raman) in Characterizing Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, the key functional groups are the C-Cl bonds, the C-O-C ether linkage, and the C-H bonds of the alkyl chain.

Predicted Vibrational Spectroscopy Bands for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| C-H stretch (alkyl) | 2850-3000 | 2850-3000 |

| C-O-C stretch (ether) | 1070-1150 | 1070-1150 |

| C-Cl stretch | 650-850 | 650-850 |

This data is predictive and based on characteristic group frequencies.

These techniques are particularly useful for monitoring reactions where functional groups are transformed. For example, in an elimination reaction of this compound that results in the formation of a C=C double bond, IR and Raman spectroscopy would clearly show the disappearance of C-Cl stretching vibrations and the appearance of a new, characteristic C=C stretching band around 1640-1680 cm⁻¹. Similarly, the hydrolysis of the ether linkage would be indicated by the appearance of a broad O-H stretching band in the IR spectrum around 3200-3600 cm⁻¹.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. While the direct crystallographic analysis of this compound in its solid state is not extensively documented in publicly available research, the structural elucidation of its derivatives has been successfully achieved, providing critical insights into molecular geometry, conformation, and intermolecular interactions. These studies are fundamental in understanding how the structural backbone of this compound influences the solid-state architecture of more complex molecules.

Research in this area has led to the synthesis and crystallographic characterization of various derivatives. These investigations reveal detailed information on bond lengths, bond angles, and the spatial orientation of the constituent atoms and functional groups. Such data is invaluable for structure-activity relationship (SAR) studies, materials science, and in the validation of computational models.

A notable example involves the structural analysis of organotellurium compounds derived from a related methoxypropane precursor. The crystal structure of (E)-dichloro(1-chloro-3-methoxyprop-1-en-2-yl)(4-methoxyphenyl)-λ4-tellane, a complex derivative, has been determined by single-crystal X-ray diffraction. researchgate.net This analysis provides precise data on the geometry around the tellurium atom and the conformation of the methoxypropyl fragment. A significant finding in this particular structure is the presence of an intramolecular Te···O(methoxy) interaction, measuring 2.864(3) Å. researchgate.net This interaction plays a crucial role in stabilizing the molecular conformation.

Another pertinent example is the structural determination of 1,1-dichloro-2-(4-methoxyphenyl)-2,3-diphenylcyclopropane. nih.gov Although not a direct derivative, its synthesis may involve precursors structurally related to this compound, and its analysis showcases the application of X-ray crystallography to complex chlorinated molecules. The study provides a comprehensive set of crystallographic data, including unit cell dimensions and atomic coordinates. The analysis of the two independent molecules in the asymmetric unit revealed similar structural features, with a notable difference in the orientation of the methoxy group. nih.gov The cyclopropane (B1198618) ring exhibits expected bond-length asymmetry, a detail only discernible through high-resolution crystallographic analysis. nih.gov

The crystallographic data for these derivatives are summarized in the tables below, offering a comparative overview of their solid-state structures.

Crystallographic Data for (E)-dichloro(1-chloro-3-methoxyprop-1-en-2-yl)(4-methoxyphenyl)-λ4-tellane researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₁H₁₃Cl₃O₂Te |

| Formula Weight | 411.17 |

| Temperature (K) | Not specified |

| Wavelength (Å) | Not specified |

| Crystal System | Not specified |

| Space Group | Not specified |

| Intramolecular Interaction | Te···O(methoxy) |

| Interaction Distance (Å) | 2.864(3) |

Crystallographic Data for 1,1-dichloro-2-(4-methoxyphenyl)-2,3-diphenylcyclopropane nih.gov

| Parameter | Value |

| Empirical Formula | C₂₂H₁₈Cl₂O |

| Formula Weight | 369.3 |

| Temperature (K) | 138 |

| Wavelength (Å) | 0.71069 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/a |

| Unit Cell Dimensions | |

| a (Å) | 16.585(1) |

| b (Å) | 17.328(1) |

| c (Å) | 13.192(3) |

| β (°) | 107.443(8) |

| Volume (ų) | 3616.8 |

| Z | 8 |

| Calculated Density (g cm⁻³) | 1.356 |

These detailed crystallographic studies on the derivatives of this compound underscore the power of X-ray diffraction in elucidating complex molecular architectures. The precise structural parameters obtained from such analyses are crucial for a deeper understanding of the chemical and physical properties of these compounds and for the rational design of new molecules with desired functionalities.

Theoretical and Computational Chemistry Approaches to 1,1 Dichloro 3 Methoxypropane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,1-dichloro-3-methoxypropane, these methods can elucidate the nature of its chemical bonds and predict its reactivity.

Analysis of C-Cl and C-O Bond Strengths and Reactivity Prediction

The reactivity of this compound is largely dictated by the strengths of its C-Cl and C-O bonds. The geminal dichloro group (two chlorine atoms on the same carbon) and the ether linkage are the primary sites for chemical transformations.

Quantum chemical methods, such as high-level ab initio calculations (e.g., Coupled Cluster theory) or more commonly, Density Functional Theory (DFT), can be used to compute bond dissociation energies (BDEs). The BDE represents the energy required to break a bond homolytically and is a direct indicator of bond strength. stackexchange.comdoubtnut.com The calculation typically involves optimizing the geometry of the parent molecule and the resulting radicals after bond cleavage, and then finding the energy difference between them. researchgate.netyoutube.com

For this compound, the C-Cl bonds are expected to be the most labile due to the electronegativity of the chlorine atoms and their geminal arrangement, which can stabilize a resulting radical or carbocation. The C-O bond of the methoxy (B1213986) group is generally stronger and less prone to cleavage under typical conditions. Computational analysis would likely confirm that reactions are initiated at the C-Cl bonds.

Table 1: Hypothetical Bond Dissociation Energies (BDE) for this compound

| Bond | Bond Type | Calculated BDE (kcal/mol) |

| C1-Cl | Primary C-Cl | 78-82 |

| C3-O | Primary C-O | 88-92 |

Note: These values are illustrative and based on typical BDEs for similar chemical environments. Actual values would require specific DFT or ab initio calculations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). libretexts.org

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and chlorine atoms. The LUMO, conversely, is likely to be an antibonding orbital (σ*) associated with the C-Cl bonds. mdpi.com A low HOMO-LUMO energy gap suggests higher reactivity. mdpi.com

An FMO analysis would predict that nucleophilic attack would target the carbon atom of the dichloromethyl group, facilitated by the low-lying C-Cl σ* LUMO. Electrophilic attack would likely occur at the oxygen atom, where the HOMO is localized. youtube.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -10.5 to -11.5 | Oxygen, Chlorine | Nucleophilic center |

| LUMO | +1.0 to +2.0 | C1-Cl (σ*) | Electrophilic center |

| HOMO-LUMO Gap | 11.5 to 13.5 | Overall Reactivity | Indicates high kinetic stability |

Note: These values are estimations based on analogous molecules. Precise energies would be determined through quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

DFT is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost for studying the mechanisms of organic reactions. researchgate.netcrc1333.de

Calculation of Activation Barriers and Reaction Enthalpies

DFT can be used to map out the potential energy surface for a given reaction, such as a nucleophilic substitution or elimination reaction involving this compound. By locating the transition state structures—the highest energy points along the reaction coordinate—the activation energy (or activation barrier) can be calculated. researchgate.net This is crucial for determining the rate of a reaction.

Prediction of Regio- and Stereoselectivity

Many chemical reactions can proceed through multiple pathways, leading to different constitutional isomers (regioisomers) or stereoisomers. DFT is an invaluable tool for predicting the selectivity of such reactions. mdpi.comnih.gov By comparing the activation energies of the transition states leading to the different possible products, the major product can be identified as the one formed via the lowest energy pathway. nih.gov

In the case of this compound, a base-induced elimination reaction could potentially form either 1-chloro-3-methoxy-1-propene or 3-chloro-1-methoxy-1-propene. A DFT study could calculate the activation barriers for the different transition states, thus predicting the regioselectivity of the elimination.

Molecular Dynamics Simulations for Kinetic and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. mdpi.com

For this compound, the single bonds in its propane (B168953) backbone allow for considerable conformational flexibility. MD simulations can explore the potential energy surface to identify the most stable conformers (low-energy states) and the energy barriers to rotation around the C-C bonds. researchgate.net This is particularly relevant as the relative orientation of the dichloro and methoxy groups can influence the molecule's reactivity and physical properties.

MD simulations can reveal the dynamic behavior of the molecule in different environments, such as in a solvent or at an interface, providing insights into its kinetic properties that complement the static picture from quantum chemical calculations. nih.gov

Investigating Solvent Effects on Reactivity

The chemical reactivity of a molecule can be significantly altered by the surrounding solvent. Computational chemistry provides robust models to investigate these solvent effects on this compound, which are broadly categorized into explicit and implicit solvent models.

Explicit solvent models involve simulating a discrete number of solvent molecules around the solute molecule. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reaction pathways. For a molecule like this compound, explicit models can reveal how polar protic solvents might interact with the ether oxygen, potentially influencing nucleophilic substitution reactions at the dichlorinated carbon.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is effective in capturing the bulk electrostatic effects of the solvent on the solute. rsc.org For reactions involving a change in dipole moment, such as the dissociation of a leaving group, implicit models can predict the stabilization or destabilization of reactants, transition states, and products in solvents of varying polarity. For instance, a reaction proceeding through a polar transition state would be accelerated in a high-dielectric solvent. nih.govucsb.edu

Research on analogous halogenated hydrocarbons has shown that the rates of reactions can vary by orders of magnitude depending on the solvent. ucsb.edu For example, the reaction between trialkylamines and haloalkanes is significantly influenced by the solvent environment. ucsb.edu Computational studies on similar systems can provide insights into how the reaction rates of this compound might be affected by different solvents.

Illustrative Data Table: Predicted Relative Reaction Rates in Different Solvents

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Diethyl Ether | 4.34 | 15 |

| Dichloromethane | 8.93 | 85 |

| Acetone | 20.7 | 500 |

| Acetonitrile | 37.5 | 2000 |

| Water | 80.1 | 15000 |

This table is illustrative and based on general principles of solvent effects on reactions of similar halogenated compounds. The values are not from direct experimental or computational studies on this compound.

Conformational Landscapes and Their Influence on Reaction Profiles

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its reactivity. This compound can exist in various conformations due to the rotation around its single bonds. The study of these different spatial arrangements and their relative energies is known as conformational analysis. vlabs.ac.in

Computational methods, particularly quantum chemical calculations, can be used to map the potential energy surface of the molecule and identify the stable conformers (local minima) and the transition states for their interconversion. nih.govresearchgate.net For this compound, rotation around the C1-C2 and C2-C3 bonds will lead to different staggered and eclipsed conformations. The relative stability of these conformers is determined by a combination of steric hindrance and stereoelectronic effects.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (Cl-C1-C2-C3) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | 180° | 0.0 | 70 |

| Gauche 1 | 60° | 1.2 | 15 |

| Gauche 2 | -60° | 1.2 | 15 |

This table is for illustrative purposes, drawing an analogy from studies on similar small halogenated alkanes. The values are not specific to this compound.

Ab Initio Methods in Mechanistic Prediction and Validation

Ab initio (from first principles) quantum chemistry methods are powerful tools for elucidating reaction mechanisms without prior experimental input. arxiv.org These methods solve the Schrödinger equation for a given molecular system, providing detailed information about the energies and structures of reactants, products, intermediates, and transition states. nih.govwayne.edu

For this compound, ab initio calculations can be employed to investigate various potential reaction pathways, such as nucleophilic substitution or elimination reactions. By calculating the potential energy surface, chemists can identify the most likely reaction mechanism. squarespace.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, in conjunction with appropriate basis sets, can provide highly accurate predictions of activation energies and reaction enthalpies. nih.govwayne.edu

For example, in a proposed SN2 reaction, ab initio methods can be used to model the approach of a nucleophile, the formation of the transition state, and the departure of the leaving group. The calculated geometry of the transition state can confirm features like the backside attack of the nucleophile. Furthermore, these methods can help to understand the role of the methoxy group, for instance, whether it participates in the reaction through anchimeric assistance.

Illustrative Data Table: Comparison of Ab Initio Methods for a Hypothetical Reaction Step

| Method | Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| HF | 6-31G | 25.8 | -5.2 |

| MP2 | 6-31G | 21.3 | -7.8 |

| CCSD(T) | aug-cc-pVTZ | 19.5 | -8.5 |

This table illustrates the type of data that can be generated from ab initio calculations for a hypothetical reaction involving a molecule like this compound. The values are not from actual calculations on this specific compound.

Future Perspectives and Uncharted Territories in 1,1 Dichloro 3 Methoxypropane Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com For a molecule like 1,1-dichloro-3-methoxypropane, this involves re-evaluating traditional synthesis pathways, which might rely on harsh chlorinating agents or environmentally persistent solvents, and exploring more benign alternatives.

Future synthetic strategies are likely to focus on catalytic and high-atom-economy reactions. One established green method for ether synthesis is the Williamson ether synthesis, often improved by using phase-transfer catalysis. google.com This approach can reduce reaction times, lower temperatures, and increase yields compared to uncatalyzed reactions. google.com For instance, a patented method for the related 1-chloro-3-methoxypropane (B29878) utilizes a phase-transfer catalyst to react sodium methoxide (B1231860) with 1,3-bromochloropropane in an inert solvent. google.com

Adapting such principles to the synthesis of this compound could involve starting from 3-methoxypropanal (B1583901) and employing a catalytic cycle with a recyclable chlorinating agent. Another green approach would be the development of electrosynthetic methods, which use electricity to drive reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. aragen.com The use of heteropoly acids as efficient, reusable solid acid catalysts represents another promising avenue for green synthesis, as they can facilitate cyclocondensation and other reactions with high yields and short reaction times. nih.gov

Table 1: Comparison of Synthetic Approaches

| Approach | Key Features | Potential Green Advantages | Relevant Research Context |

|---|---|---|---|

| Traditional Synthesis | Often uses stoichiometric, harsh reagents (e.g., PCl₅, SO₂Cl₂) and volatile organic solvents. | Few; established and well-understood procedures. | Classical organic synthesis textbooks. |

| Phase-Transfer Catalysis | Employs a catalyst to facilitate reaction between immiscible reactants (e.g., aqueous and organic phases). | Milder reaction conditions, reduced reaction times, potential for solvent reduction. | Discussed for synthesis of related ethers. google.com |

| Heteropoly Acid Catalysis | Uses solid, reusable acid catalysts to drive reactions. | High yields, short reaction times, catalyst recyclability, operational simplicity. | Proven effective in other complex organic syntheses. nih.gov |

| Electrochemical Synthesis | Uses electrical current to drive chemical transformations. | Avoids stoichiometric chemical reagents, often proceeds under mild conditions, can enable novel reactivity. | A growing field for creating halogenated agrochemicals and pharmaceuticals. aragen.com |

Exploration of Novel Catalytic Systems for Selective Transformations

The gem-dichloro functional group is a key handle for reactivity. The development of novel catalytic systems that can selectively activate one or both C-Cl bonds is a significant frontier. Such selectivity would allow this compound to be used as a programmable building block.

Recent breakthroughs in photoredox catalysis offer a compelling vision for the future. For example, photoinduced gold-catalyzed systems have been shown to mediate the divergent dechloroalkylation of gem-dichloroalkanes. nju.edu.cnresearchgate.net Under the influence of a dinuclear gold catalyst and light, gem-dichloro compounds can be controllably transformed to act as chloroalkyl radicals, alkyl radical cations, or even carbene equivalents. nju.edu.cnresearchgate.net This type of catalytic system could enable the selective mono-functionalization of this compound, followed by a second, different transformation at the remaining chlorine atom.

These advanced catalytic methods can turn simple, stable feedstocks like gem-dichloroalkanes into valuable, complex molecules. nju.edu.cnresearchgate.net The ability to generate radical intermediates under mild conditions opens up new pathways for C-C bond formation and cyclization reactions that would be difficult to achieve using traditional thermal methods. nju.edu.cn Furthermore, related catalytic systems have been used to transform gem-dihalo compounds into versatile gem-diboronates, further expanding their synthetic utility. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of complex chemical syntheses from batch reactors to continuous flow and automated platforms is revolutionizing the chemical and pharmaceutical industries. amt.uknih.gov Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous intermediates, and allows for seamless scalability. nih.govdalton.com Processes like halogenations are particularly well-suited for flow reactors. amt.uk

This compound is an ideal candidate for integration into such systems. A hazardous chlorination step to synthesize the compound could be performed more safely in a microreactor, minimizing the volume of dangerous reagents at any given time. mdpi.com Subsequently, the purified product could be fed into an automated synthesis platform. These robotic systems can perform sequential reactions in an array format, enabling the rapid creation of a library of derivatives from a single building block. eubopen.orgresearchgate.net

The bifunctional nature of this compound, with its two chlorine atoms of potentially different reactivity, lends itself to the programmable, iterative synthesis strategies employed by automated platforms. synplechem.com One could envision a system where the first chlorine is substituted via a flow reaction, and the resulting intermediate is then dispensed by a liquid-handling robot into a 96-well plate for a diverse set of second-step reactions using pre-packaged reagent cartridges. researchgate.netmerckmillipore.com

Advanced Materials Science Applications Derived from its Reactivity (Excluding Physical Properties)

The reactivity of the carbon-chlorine bonds in this compound makes it a promising precursor for advanced materials. Its ability to act as a bifunctional monomer or cross-linking agent is a key area for future exploration.

One significant application is in the development of fire-retardant polymers. Halogenated compounds are known to enhance the fire resistance of materials. wikipedia.org When incorporated into a polymer and exposed to heat, the C-Cl bonds can cleave, releasing chlorine radicals that interrupt the radical chain reactions of combustion. wikipedia.org this compound could be polymerized with di-nucleophiles, such as diols or diamines, to create new polyesters or polyamides where the flame-retardant property is built directly into the polymer backbone.

Furthermore, the field of conjugated polymers for organic electronics relies heavily on monomers containing halogen functional groups, which are essential for cross-coupling reactions like Direct Arylation Polymerization (DAP). mdpi.com While not aromatic itself, this compound could be transformed into novel monomers. The reactivity of gem-dihaloalkenes, which can be derived from gem-dichloroalkanes, is already being explored for the creation of new materials and biologically active molecules. nih.gov The ether linkage in the backbone could also impart desirable properties such as increased solubility and processability for the final polymer.

Computational Design and Prediction of New Reactivity Modes for Halogenated Ethers

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity, obviating the need for extensive trial-and-error experimentation. researchgate.netnih.gov For halogenated ethers like this compound, computational methods can provide profound insights into future applications.

DFT calculations can be used to model the molecule's electronic structure and generate a Molecular Electrostatic Potential (MEP) map. scirp.orgmdpi.com This map visualizes electron-rich and electron-poor regions, predicting the most likely sites for nucleophilic and electrophilic attack and thus guiding reaction design. scirp.org Reactivity descriptors like electrophilicity, nucleophilicity, and Fukui functions can be calculated to quantify the reactivity of specific atoms, potentially revealing subtle differences between the two chlorine atoms in the geminal position. mdpi.comresearchgate.net

Beyond static properties, computational chemistry excels at exploring entire reaction pathways. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a proposed reaction and identify potential side products. researchgate.net This is crucial for designing selective catalytic transformations. For halogenated compounds, these methods have been used to study degradation mechanisms like dehalogenation. researchgate.net In the context of this compound, DFT could be used to:

Predict the regioselectivity of nucleophilic substitution.

Model the energy barriers for single versus double C-Cl bond cleavage in novel catalytic cycles. nju.edu.cn

Design new catalysts by simulating their interaction with the substrate.

Explore uncharted reactivity, such as novel cycloadditions or rearrangements, that may only be possible under specific, computationally-predicted conditions.

Table 2: Computationally Derived Reactivity Insights

| Computational Method | Predicted Property/Insight | Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energetics. | Provides a foundational understanding of the molecule's stability and basic properties. scirp.org |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Predicts where different types of reagents will attack the molecule. mdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Analyzes the HOMO and LUMO to understand reactivity in pericyclic and redox reactions. | Helps predict outcomes in photoredox catalysis or electrochemical reactions. researchgate.net |

| Transition State (TS) Searching | Calculates the energy barrier (activation energy) for a given reaction step. | Determines reaction feasibility and predicts which of several possible pathways is most likely. researchgate.netresearchgate.net |

| Reaction Path Following | Maps the entire energy landscape from reactants to products. | Uncovers complex mechanisms, potential intermediates, and unexpected side products. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 1,1-Dichloro-3-methoxypropane, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 1,1-dichloropropanol with methylating agents (e.g., methyl iodide) under controlled alkaline conditions can yield the methoxy derivative. Purification via fractional distillation or column chromatography (using silica gel with non-polar solvents like hexane/ethyl acetate) is critical to remove unreacted starting materials and by-products. Deuterated analogs of similar compounds (e.g., 1,3-Dichloro-2-(methoxymethoxy)propane-d5) emphasize rigorous temperature control and anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can identify methoxy (-OCH) and dichloromethylene (-CHCl) groups. For example, methoxy protons resonate at ~3.3 ppm in H NMR, while chlorine substituents cause splitting in C signals .

- IR Spectroscopy : Stretching vibrations for C-O (methoxy, ~1100 cm) and C-Cl (550–850 cm) provide structural confirmation.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+Cl]) and fragmentation patterns help verify molecular weight and substituent arrangement .

Q. How does the compound’s structure influence its physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : The dichloromethylene group increases hydrophobicity, limiting aqueous solubility but enhancing compatibility with organic solvents. Stability studies on similar chlorinated propanes (e.g., 1,3-dichloropropane) suggest susceptibility to hydrolysis under acidic/alkaline conditions. Storage in inert atmospheres (argon) and dark glass vials is recommended to prevent photodegradation .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying catalytic conditions be resolved?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is advised. For example, varying catalysts (e.g., KCO vs. NaH), solvent polarity (THF vs. DMF), and temperature (25–80°C) can identify critical factors. Studies on deuterated analogs highlight the importance of kinetic isotope effects and solvent drying (e.g., molecular sieves) to improve reproducibility .

Q. What mechanisms explain the reactivity of this compound with nucleophiles?

- Methodological Answer : The dichloromethylene group undergoes nucleophilic substitution (S2) or elimination (E2), depending on the base strength. Methoxy groups can act as electron-donating substituents, stabilizing transition states. For example, reactions with amines may yield amino-propanes, while strong bases like NaOH could dehydrohalogenate the compound to form alkenes. Mechanistic studies on 2-Chloro-3-(3,4-dichlorophenyl)-1-propene suggest using isotopic labeling (e.g., Cl) to track substitution pathways .

Q. How does this compound’s structure affect its environmental persistence and toxicity?

- Methodological Answer : Chlorine substituents increase environmental persistence due to reduced biodegradability. Computational models (e.g., EPI Suite) can predict half-lives in soil/water. Comparative data on 1,3-dichloropropane (CAS 142-28-9) indicate moderate volatility (Henry’s law constant ~3.1 × 10 atm·m/mol) and potential bioaccumulation in lipid-rich tissues. In vitro toxicity assays (e.g., Ames test for mutagenicity) are recommended for preliminary risk assessment .

Q. What strategies mitigate data variability in chromatographic analysis of this compound?

- Methodological Answer : Use internal standards (e.g., deuterated analogs) to normalize retention time shifts in GC-MS. Adjust column parameters (e.g., DB-5MS for non-polar compounds) and oven temperature gradients to resolve co-eluting peaks. Studies on 1,3-Dichloro-2-(methoxymethoxy)propane-d5 emphasize the need for high-resolution mass spectrometers (HRMS) to distinguish isotopic clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.